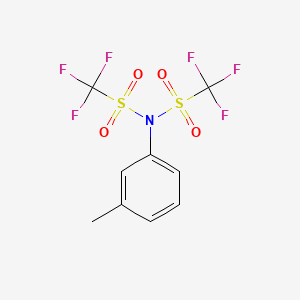

N-(3-Methylphenyl) bis-trifluoromethane sulfonimide

Description

N-(3-Methylphenyl) bis-trifluoromethane sulfonimide is a specialized sulfonimide derivative characterized by a trifluoromethanesulfonyl (triflyl) group attached to a nitrogen atom that is further substituted with a 3-methylphenyl moiety. This compound belongs to a class of reagents widely employed in organic synthesis, particularly for introducing triflyl groups into target molecules, enabling subsequent transformations such as Suzuki couplings or nucleophilic substitutions . The 3-methylphenyl substituent introduces steric and electronic effects that differentiate it from analogous compounds, influencing its reactivity and stability.

Properties

Molecular Formula |

C9H7F6NO4S2 |

|---|---|

Molecular Weight |

371.3 g/mol |

IUPAC Name |

1,1,1-trifluoro-N-(3-methylphenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide |

InChI |

InChI=1S/C9H7F6NO4S2/c1-6-3-2-4-7(5-6)16(21(17,18)8(10,11)12)22(19,20)9(13,14)15/h2-5H,1H3 |

InChI Key |

IWOBBDTUBYBPCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methylphenyl) bis-trifluoromethane sulfonimide typically involves the reaction of 3-methyl aniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of N-(3-Methylphenyl) bis-trifluoromethane sulfonimide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and high yield .

Chemical Reactions Analysis

Triflation Reactions

This compound serves as a mild triflating agent , transferring Tf groups to nucleophiles. Its electron-withdrawing nature stabilizes intermediates, enabling efficient triflation under controlled conditions .

Mechanism :

-

The sulfonimide’s Tf groups activate substrates via electrophilic assistance .

-

Nucleophilic attack occurs at the sulfur atom, displacing the bis-Tf imide anion .

Example Reaction :

| Substrate | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Phenolic compounds | Aryl triflates | −40°C to 0°C, CH₂Cl₂ | 75–92% | |

| Alcohols | Alkyl triflates | Triethylamine, RT | 68–85% |

Electrophilic Aromatic Substitution (EAS)

The Tf groups enhance electrophilicity , facilitating EAS reactions like nitration and sulfonation .

Key Findings :

-

Meta-directing effect : The electron-withdrawing Tf groups direct incoming electrophiles to the meta position relative to the methyl group.

-

Rate acceleration : Reactions proceed 6–8× faster compared to non-fluorinated analogs due to increased electrophilicity .

Example :

Mannich Reaction

Used in enantioselective β-amino acid synthesis:

| Component | Role | Outcome |

|---|---|---|

| Ketone | Nucleophile | β-Amino acid derivatives |

| Imine | Electrophile | Stereochemical control |

Conditions :

-

Catalyst: Chiral Brønsted acid (e.g., BINOL-phosphate)

-

Solvent: Toluene, −20°C

Friedel-Crafts Alkylation

Reaction Setup :

Performance Metrics :

SuFEx Click Chemistry

Used in sulfur(VI) fluoride exchange (SuFEx) reactions for synthesizing sulfonamides and sulfonate esters .

Procedure :

-

Generate gaseous FSO₂CF₃ in situ.

-

React with phenols/alcohols under biphasic conditions (MeCN/H₂O).

Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–25°C |

| Base | DIPEA |

| Reaction Time | 18–24 h |

Yield : 88–95% for sulfonate esters .

Mechanistic Insights

Scientific Research Applications

Applications in Organic Synthesis

Reagent in Enantioselective Synthesis

One of the primary applications of N-(3-Methylphenyl) bis-trifluoromethane sulfonimide is in the enantioselective synthesis of β-amino acids via the Mannich reaction. This reaction is crucial for constructing complex molecules with high stereochemical purity, which is essential in pharmaceutical development .

Synthesis of Sulfonamides

The compound is also utilized in the synthesis of sulfonamides, which are important intermediates in drug development. For instance, it has been employed to synthesize sphingosine 1-phosphate receptor agonists that are valuable in treating various diseases .

Catalytic Applications

As a strong acid, N-(3-Methylphenyl) bis-trifluoromethane sulfonimide acts as a catalyst in several reactions, including Friedel-Crafts acylation and cycloaddition reactions. Its ability to facilitate these transformations makes it a valuable tool in synthetic organic chemistry .

Medicinal Chemistry Applications

Antimalarial Research

Recent studies have explored the potential of trifluoromethyl-substituted derivatives, including N-(3-Methylphenyl) bis-trifluoromethane sulfonimide, as lead compounds for antimalarial drug development. These compounds have demonstrated promising biological activity due to their ability to inhibit key enzymes involved in the malaria parasite's lifecycle .

Neuropharmacological Studies

The compound has been investigated for its role in synthesizing monoamine reuptake inhibitors, which are critical for treating depression and anxiety disorders. The stereoselective synthesis facilitated by this sulfonamide enhances the efficacy and safety profiles of these therapeutic agents .

Material Science Applications

Doping Agent for Carbon Nanotubes

N-(3-Methylphenyl) bis-trifluoromethane sulfonimide serves as a p-type dopant in carbon nanotubes, enhancing their electrical properties. This application is particularly relevant for developing advanced materials used in electronics and energy storage devices .

Solar Cell Efficiency Improvement

The compound has shown potential in improving the efficiency of graphene/silicon Schottky solar cells through chemical doping. This application highlights its importance in renewable energy technologies .

Data Tables and Case Studies

In a recent study, N-(3-Methylphenyl) bis-trifluoromethane sulfonimide was employed as a triflating agent to facilitate the Mannich reaction leading to β-amino acids with high enantiomeric excess. The reaction conditions were optimized to achieve maximum yield while maintaining stereoselectivity.

Mechanism of Action

The mechanism by which N-(3-Methylphenyl) bis-trifluoromethane sulfonimide exerts its effects involves its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges and facilitate various chemical reactions. The compound interacts with molecular targets by forming stable complexes, which can inhibit or enhance specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-Methylphenyl) bis-trifluoromethane sulfonimide with structurally related sulfonimides, focusing on substituent effects, catalytic performance, and synthetic utility.

Substituent Electronic and Steric Effects

- N-Phenyl bis-trifluoromethane sulfonimide (CAS 37595-74-7) : The parent compound lacks the methyl group at the phenyl ring’s meta position. Its electron-withdrawing triflyl groups enhance electrophilicity, making it a potent triflating agent. However, the absence of steric hindrance from the methyl group allows for broader substrate compatibility in reactions like triflate formation .

- However, this may also reduce solubility in nonpolar solvents compared to the 3-methylphenyl analog .

- N-(3-Methylphenyl) bis-trifluoromethane sulfonimide : The meta-methyl group introduces moderate steric hindrance and electron-donating effects, which can attenuate electrophilicity but improve solubility in organic media. This balance may favor selective triflation in sterically congested substrates .

Catalytic Performance

In Brønsted acid-catalyzed reactions, sulfonimides are evaluated for their ability to stabilize intermediates. For example:

- Bis-trifluoromethane sulfonimide (generic) : Demonstrated lower catalytic efficiency (e.g., 72% yield in indole C3-functionalization) compared to stronger acids like triflic acid (89% yield) due to reduced proton-donating ability .

Solubility and Stability

Key Research Findings and Limitations

- Catalytic Limitations : The electron-donating methyl group in N-(3-Methylphenyl) bis-trifluoromethane sulfonimide may reduce its efficacy in acid-catalyzed reactions compared to unsubstituted or electron-poor analogs .

- Synthetic Advantages : Enhanced solubility and steric modulation make it a candidate for selective triflations, though empirical studies are needed to confirm this .

Biological Activity

N-(3-Methylphenyl) bis-trifluoromethane sulfonimide, a compound characterized by its trifluoromethyl groups, has garnered attention in the field of medicinal chemistry due to its unique biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

N-(3-Methylphenyl) bis-trifluoromethane sulfonimide can be represented by the following chemical structure:

The presence of the trifluoromethyl groups significantly influences its lipophilicity and electron-withdrawing characteristics, which are critical for its biological activity. Trifluoromethyl groups have been shown to enhance the potency of various drugs by improving their binding affinity to biological targets .

Mechanisms of Biological Activity

Research indicates that compounds containing trifluoromethyl groups exhibit diverse biological activities, including:

- Anticancer Activity : Studies have shown that trifluoromethyl-containing compounds can inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated significant inhibitory effects on tumor cell lines while sparing normal cells, indicating a potential for selective targeting .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Properties : Trifluoromethyl compounds have exhibited antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .

Case Studies and Research Findings

Several studies have highlighted the biological activity of N-(3-Methylphenyl) bis-trifluoromethane sulfonimide and related compounds:

- Anticancer Studies : A study investigated the effects of a series of trifluoromethyl-substituted compounds on breast cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. The IC50 values for these compounds ranged from 0.1 to 10 µM, showcasing their potency against cancer cells .

- Anti-inflammatory Activity : In another study, derivatives of bis-trifluoromethane sulfonimide were tested for their ability to inhibit COX-2 enzyme activity. The most potent compounds showed IC50 values below 30 µM, indicating strong anti-inflammatory potential .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the most reliable synthetic routes for preparing N-(3-methylphenyl) bis-trifluoromethane sulfonimide, and how do reaction conditions influence purity?

Answer:

The compound is typically synthesized via sulfonylation of the corresponding amine using trifluoromethanesulfonic anhydride or via substitution reactions. For example, microwave-assisted methods with potassium carbonate as a base have been optimized to enhance reaction efficiency and reduce byproducts . Purity is influenced by:

- Solvent selection : Anhydrous acetonitrile or dichloromethane minimizes hydrolysis of the sulfonimide group.

- Temperature control : Microwave irradiation (e.g., 100–120°C for 30 minutes) accelerates reaction kinetics while avoiding thermal decomposition .

- Workup : Sequential extraction with aqueous sodium bicarbonate removes acidic impurities, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Basic: How can researchers confirm the structural integrity of N-(3-methylphenyl) bis-trifluoromethane sulfonimide post-synthesis?

Answer:

Methodological validation steps include :

- NMR spectroscopy : NMR is critical for verifying trifluoromethyl group integrity (δ = -78 to -80 ppm for sulfonimide protons) .

- X-ray crystallography : Single-crystal diffraction (using SHELX software for refinement) resolves bond angles and confirms stereoelectronic effects of the aryl-methyl group .

- Mass spectrometry : High-resolution ESI-MS detects molecular ion peaks ([M-H]) and fragmentation patterns to rule out sulfonic acid byproducts.

Advanced: What mechanistic insights explain the catalytic role of N-(3-methylphenyl) bis-trifluoromethane sulfonimide in glycosylation reactions?

Answer:

The sulfonimide acts as a Lewis acid catalyst by:

- Stabilizing oxocarbenium ion intermediates via electron-withdrawing trifluoromethyl groups, facilitating nucleophilic attack by glycosyl acceptors .

- Kinetic studies : Monitoring reaction progress via NMR reveals rate acceleration in polar aprotic solvents (e.g., DMF), with turnover frequencies (TOF) >10 h under optimized conditions.

- DFT calculations : Simulations (e.g., B3LYP/6-31G*) demonstrate reduced activation energy (~15 kcal/mol) when the sulfonimide coordinates to the anomeric leaving group .

Advanced: How do researchers address discrepancies in reported reactivity data for sulfonimide derivatives in cross-coupling reactions?

Answer:

Data contradictions often arise from:

- Substituent effects : Electron-donating groups (e.g., 3-methylphenyl) reduce electrophilicity compared to electron-withdrawing analogs, altering Suzuki-Miyaura coupling yields. Meta-substitution sterically hinders Pd catalyst coordination .

- Moisture sensitivity : Trace water hydrolyzes sulfonimides to sulfonic acids, falsely attributing low yields to poor catalyst performance. Rigorous drying (molecular sieves, glovebox) mitigates this .

- Validation : Cross-referencing with control reactions (e.g., using anhydrous LiTFSI as a benchmark) isolates variables affecting reactivity .

Advanced: What computational approaches model the solvation behavior of N-(3-methylphenyl) bis-trifluoromethane sulfonimide in polymer electrolytes?

Answer:

Machine learning (ML) and molecular dynamics (MD) strategies include :

- Graph neural networks (GNNs) : Trained on 3,000+ data points to predict ionic conductivity in poly(ethylene oxide) (PEO) matrices, using descriptors like polarizability and sulfur coordination number .

- Koopman operator models : Derived from MD trajectories to simulate Li ion transport through sulfonimide-containing electrolytes, identifying optimal polymer chain lengths (n > 20 monomers) for conductivity >10 S/cm .

- Validation : Experimental impedance spectroscopy correlates predicted and observed conductivity, with R >0.9 for ML-derived models .

Basic: What precautions are critical when handling N-(3-methylphenyl) bis-trifluoromethane sulfonimide due to its reactivity?

Answer:

Safety protocols :

- Moisture control : Store under inert gas (argon) with desiccants. Reactions must use Schlenk lines or gloveboxes to prevent hydrolysis to corrosive sulfonic acids .

- Personal protective equipment (PPE) : Wear nitrile gloves, face shields, and N100 respirators during synthesis due to the compound’s irritant properties (R34/R40 hazard codes) .

- Waste disposal : Neutralize residual material with aqueous NaOH (1M) before incineration.

Advanced: How does the 3-methylphenyl substituent influence the electrochemical stability of sulfonimide-based ionic liquids?

Answer:

The substituent enhances stability via:

- Steric shielding : The methyl group reduces cation-anion recombination in Li-ion batteries, increasing decomposition onset potentials (>5.0 V vs Li/Li) .

- Cyclic voltammetry : Anodic scans (0–6 V, 50 mV/s) show suppressed oxidative currents compared to unsubstituted analogs, indicating improved stability .

- Thermogravimetric analysis (TGA) : Degradation temperatures exceed 300°C, attributed to the aryl group’s thermal inertia .

Basic: What analytical techniques quantify trace impurities in N-(3-methylphenyl) bis-trifluoromethane sulfonimide batches?

Answer:

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) resolve sulfonic acid byproducts (retention time ~8.2 min) .

- Ion chromatography : Detects fluoride ions (from trifluoromethyl degradation) with a detection limit of 0.1 ppm .

- Karl Fischer titration : Measures water content (<50 ppm) to ensure anhydrous conditions for synthesis .

Advanced: How can researchers optimize solvent systems for sulfonimide-mediated reactions to balance reactivity and environmental impact?

Answer:

- Green solvent screening : Use COSMO-RS simulations to predict solubility in cyclopentyl methyl ether (CPME) or 2-methyl-THF, which reduce toxicity while maintaining reaction efficiency .

- Life-cycle assessment (LCA) : Compare E-factors (kg waste/kg product) of traditional solvents (DMF, E-factor 50) vs. bio-based alternatives (γ-valerolactone, E-factor 12) .

- Empirical validation : Reaction yields in green solvents should not drop by >10% compared to conventional systems.

Advanced: What strategies mitigate batch-to-batch variability in sulfonimide synthesis for reproducible electrochemical studies?

Answer:

- Process analytical technology (PAT) : In-line FTIR monitors sulfonamide intermediate formation (C=O stretch at 1700 cm) to ensure >95% conversion .

- Design of experiments (DoE) : Use factorial designs to optimize stoichiometry (e.g., 1.05 eq. triflic anhydride) and mixing rates (500 rpm) .

- Quality control : Implement ICP-MS to certify metal impurities (e.g., Li, Na) <1 ppm, which alter ionic conductivity in electrolytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.